N-(2-methoxy-5-methylphenyl)-3-(trifluoromethyl)benzenesulfonamide
Description
N-(2-methoxy-5-methylphenyl)-3-(trifluoromethyl)benzenesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a methoxy group, a methyl group, and a trifluoromethyl group attached to a benzenesulfonamide structure. Its unique chemical structure makes it a valuable subject for studies in organic chemistry, medicinal chemistry, and material science.
Properties
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-3-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3NO3S/c1-10-6-7-14(22-2)13(8-10)19-23(20,21)12-5-3-4-11(9-12)15(16,17)18/h3-9,19H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGAJQGJXDHQUDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxy-5-methylphenyl)-3-(trifluoromethyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common approach is to start with the nitration of 2-methoxy-5-methylphenyl to introduce the nitro group, followed by reduction to form the corresponding amine. This amine can then be reacted with 3-(trifluoromethyl)benzenesulfonyl chloride under basic conditions to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxy-5-methylphenyl)-3-(trifluoromethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group in the intermediate stages can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as aldehydes, carboxylic acids, and substituted sulfonamides.
Scientific Research Applications
N-(2-methoxy-5-methylphenyl)-3-(trifluoromethyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2-methoxy-5-methylphenyl)-3-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets. The trifluoromethyl group is known to enhance the compound’s binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The sulfonamide group can also interact with biological molecules, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxyphenyl)-3-(trifluoromethyl)benzenesulfonamide
- N-(2-methylphenyl)-3-(trifluoromethyl)benzenesulfonamide
- N-(2-methoxy-5-methylphenyl)-4-(trifluoromethyl)benzenesulfonamide
Uniqueness
N-(2-methoxy-5-methylphenyl)-3-(trifluoromethyl)benzenesulfonamide is unique due to the specific positioning of the methoxy and methyl groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The presence of the trifluoromethyl group also imparts unique properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
